Product packaging for Vitilevuamide(Cat. No.:)

Vitilevuamide

Cat. No.: B1256764
M. Wt: 1603.9 g/mol
InChI Key: UFOVYHGILLJGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitilevuamide is a cytotoxic bicyclic peptide isolated from marine ascidians, including the species Didemnum cuculiferum and Polysyncranton lithostrotum . This compound has demonstrated potent antimitotic activity by selectively inhibiting tubulin polymerization, a critical mechanism for anticancer research . Its mechanism is distinct from other well-characterized agents like colchicine, vinca alkaloids, and dolastatin 10, binding to a unique site on tubulin and causing cell cycle arrest at the G2/M phase . In vitro studies have shown this compound to be highly cytotoxic against a panel of human tumor cell lines, with LC50 values in the low nanomolar range (e.g., 6 nM in HCT 116 human colon tumor cells and 124 nM in A549 lung cancer cells) . Marine-derived peptides like this compound are of significant interest in drug discovery due to their structural rigidity, target selectivity, and membrane permeability . As a natural cyclopeptide, it represents a valuable chemical tool for investigating mitosis, tubulin dynamics, and novel pathways for oncological therapy development . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C77H114N14O21S B1256764 Vitilevuamide

Properties

Molecular Formula

C77H114N14O21S

Molecular Weight

1603.9 g/mol

IUPAC Name

4-[[32,47-dibenzyl-4-butan-2-yl-16-(1-hydroxy-2-methoxyethyl)-19-(hydroxymethyl)-15,22,29-trimethyl-10,26-bis(2-methylbutyl)-7-methylidene-2,5,8,11,14,17,20,25,28,31,34,40,46,49-tetradecaoxo-13-propan-2-yl-21-oxa-37-thia-3,6,9,12,15,18,24,27,30,33,39,45,48-tridecazatricyclo[21.15.11.041,45]nonatetracontan-35-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C77H114N14O21S/c1-14-41(6)32-49-67(100)87-60(40(4)5)76(109)90(12)63(57(93)37-111-13)74(107)85-53(36-92)77(110)112-46(11)62-73(106)84-52(35-48-26-21-18-22-27-48)75(108)91-31-23-28-56(91)71(104)86-55(70(103)88-61(43(8)16-3)72(105)79-45(10)65(98)81-49)39-113-38-54(80-58(94)29-30-59(95)96)69(102)83-51(34-47-24-19-17-20-25-47)66(99)78-44(9)64(97)82-50(68(101)89-62)33-42(7)15-2/h17-22,24-27,40-44,46,49-57,60-63,92-93H,10,14-16,23,28-39H2,1-9,11-13H3,(H,78,99)(H,79,105)(H,80,94)(H,81,98)(H,82,97)(H,83,102)(H,84,106)(H,85,107)(H,86,104)(H,87,100)(H,88,103)(H,89,101)(H,95,96)

InChI Key

UFOVYHGILLJGLP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1C(=O)NC2C(OC(=O)C(NC(=O)C(N(C(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)C(NC(=O)C(CSCC(C(=O)NC(C(=O)NC(C(=O)N1)C)CC3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)C4CCCN4C(=O)C(NC2=O)CC5=CC=CC=C5)C(C)CC)CC(C)CC)C(C)C)C)C(COC)O)CO)C

Synonyms

vitilevuamide

Origin of Product

United States

Discovery, Isolation, and Redetection of Vitilevuamide

Primary Marine Invertebrate Sources

Didemnum cuculiferum

Didemnum cuculiferum is one of the two key marine ascidian species from which Vitilevuamide was first isolated. nih.govmdpi.comcapes.gov.brresearchgate.netresearchgate.netreference.mdacs.orgmdpi.commdpi.commdpi.comresearchgate.net This species belongs to the genus Didemnum, which is particularly noted for its abundance of species and its production of chemically diverse secondary metabolites. mdpi.comresearchgate.net

Polysyncranton lithostrotum

The second primary marine invertebrate source for the isolation of this compound is Polysyncranton lithostrotum. nih.govmdpi.comcapes.gov.brresearchgate.netresearchgate.netreference.mdacs.orgmdpi.commdpi.com Both Didemnum cuculiferum and Polysyncranton lithostrotum are colonial marine ascidians, underscoring the significance of this group of organisms in marine natural product discovery.

Broader Tunicate and Ascidian Species Analysis

Tunicates, or ascidians, are a highly important source of natural products with potential biomedical and pharmaceutical applications. mdpi.commdpi.comresearchgate.net The genus Didemnum, in particular, is considered the most speciose within tunicates and is exceptionally rich in bioactive secondary metabolites. mdpi.comresearchgate.net Research suggests that many of the bioactive compounds isolated from ascidians, including this compound, may originate from symbiotic bacteria living within these organisms. mdpi.comresearchgate.netvliz.be this compound, for instance, exhibits features characteristic of both ribosomally synthesized and post-translationally modified peptides (RiPPs) and nonribosomal peptide biosynthesis pathways, which are often associated with bacterial metabolism. mdpi.com This implicates potentially widespread symbiotic bacteria within the family Didemnidae as producers of such compounds. mdpi.comresearchgate.net

Geographic Origin of Source Organisms in Research Contexts

The marine organisms yielding this compound have been collected from distinct geographic regions, reflecting the global scope of marine natural product exploration.

Pacific Ocean (e.g., Fiji Islands)

While the specific collection locations for the initial isolation of this compound from Didemnum cuculiferum and Polysyncranton lithostrotum are not explicitly detailed in some primary reports, the compound's name, "this compound," strongly suggests a connection to Viti Levu, the largest island in Fiji. wikipedia.org The Fiji Islands, located in the Pacific Ocean, are a known area for the discovery of marine natural products.

Indian/Atlantic Ocean Confluence (e.g., Algoa Bay, South Africa)

This compound has been "recently rediscovered and isolated from South African tunicates," indicating a significant redetection event from this region. oregonstate.edu Algoa Bay, situated at the confluence of the Indian and Atlantic Oceans in South Africa, is a well-studied marine environment. This bay is characterized by unique oceanographic features, including influences from the warm Agulhas Current and upwelling of cool, nutrient-rich waters, which contribute to a high diversity of benthic invertebrate species. tandfonline.comcore.ac.uksajs.co.za Research in Algoa Bay has actively involved the analysis of ascidian extracts for natural products. researchgate.net

Compound Information

Methodologies for Isolation and Purification in Academic Studies

The isolation and purification of natural products, including peptides like this compound, from complex biological matrices such as marine ascidians, typically involve a series of sophisticated chromatographic techniques. Crude extracts from natural sources are often complex mixtures containing numerous constituents, necessitating powerful separation methods to isolate target compounds. edubirdie.comwaters.com Academic studies in natural product discovery rely on these methodologies to obtain pure compounds for structural elucidation and biological evaluation.

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and purifying individual components from a mixture. For peptides, reversed-phase chromatography is widely employed due to its effectiveness. waters.com However, given the diverse properties of different peptides, other chromatographic modes, such as ion-exchange chromatography and size-exclusion chromatography, are also utilized. These alternative techniques can be used independently or in combination with reversed-phase chromatography to address challenging samples, forming a multi-step purification process. waters.com

Common chromatographic techniques applied in the isolation of natural products include:

Thin Layer Chromatography (TLC): This is a cost-effective and flexible method for purifying components, allowing for rapid separation with small sample amounts. It involves the distribution of a solute between a stationary phase (e.g., silica (B1680970) gel coated on a plate) and a liquid mobile phase. edubirdie.com

Column Chromatography (CC): A widely used technique for isolating and purifying phytoconstituents and other natural products. It typically involves a solid stationary phase, such as silica gel, packed into a column, and a suitable solvent as the mobile phase. edubirdie.com

High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique. For preparative purposes, HPLC is used to isolate specific compounds of interest or remove impurities from mixtures, capable of processing larger amounts of material. Reversed-phase HPLC (RP-HPLC) is a common variant that separates compounds based on hydrophobic interactions. waters.comexplorationpub.com

High-Speed Counter-Current Chromatography (HSCCC): An advanced technique that utilizes two immiscible liquid phases, serving as both the stationary and mobile phases. This eliminates the need for a solid support, reducing irreversible adsorption and sample loss. edubirdie.com

Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique immobilizes a liquid stationary phase using centrifugal force. CPC is noted for its versatility, efficiency, and cost-effectiveness, particularly for preparative scale purification, and can handle a wide range of compounds without the use of traditional solid stationary phases. rotachrom.com

The selection of a specific chromatographic technique or a combination thereof depends on the chemical properties of the target compound, the complexity of the crude extract, and the desired purity and yield.

Strategies for De-replication in Natural Product Discovery

De-replication is a crucial strategy in natural product discovery aimed at rapidly identifying known compounds within crude extracts, thereby allowing researchers to focus their efforts on novel chemical entities. This process helps to avoid the re-isolation and re-characterization of compounds that have already been reported. nih.gov

Key strategies for de-replication include:

Database Searching of Mass Spectra: Modern de-replication often involves the use of high-throughput mass spectrometry, particularly tandem mass spectrometry (MS/MS). Algorithms like DEREPLICATOR enable the identification of known peptidic natural products (PNPs) and their variants by comparing experimental mass spectra against large chemical databases. This approach can identify compounds even when their reference spectra are not explicitly present in existing spectral libraries. nih.gov

Chemoinformatic-based Libraries and Informatic Search Strategies: Specialized computational tools and databases, such as iSNAP (informatic search strategy for natural products), are developed for non-targeted de-replication. These tools analyze complex data from natural product extracts, particularly for nonribosomal peptides, to quickly flag known structures. frontiersin.org

Chromatographic Fingerprinting: Comparing chromatographic profiles (e.g., HPLC or LC-MS traces) of new extracts with those of known compounds or previously analyzed extracts can quickly indicate the presence of known substances. This is often coupled with UV or mass spectrometric detection for more definitive identification. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more time-consuming, rapid acquisition of 1D NMR data (e.g., 1H NMR) can provide a "fingerprint" that, when compared to databases of known compounds, aids in de-replication.

Integration of Analytical Data: The synergy of various spectroscopic and analytical techniques (e.g., UV, IR, MS, NMR) combined with suitable databases is essential for the rapid de-replication of crude extracts. researchgate.net The relatively simple composition of fermentation broths can facilitate natural product chemistry and de-replication efforts. scribd.com

These de-replication strategies significantly streamline the natural product discovery pipeline, allowing researchers to efficiently prioritize novel compounds with potential biological activities.

Structural Elucidation and Unique Peptidic Features of Vitilevuamide

Advanced Spectroscopic Methods in Structural Assignment

The structural assignment of Vitilevuamide was largely facilitated by the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). iupac.orgresearchgate.netresearchgate.netiupac.orguni-duesseldorf.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy played a pivotal role in unraveling the detailed structure of this compound. A thorough analysis of its 1H and 13C NMR spectra, complemented by a suite of 2D correlation experiments, provided crucial information regarding the connectivity and spatial arrangement of atoms within the molecule. iupac.orgresearchgate.net These experiments confirmed the presence of various amino acid residues, including multiple copies of homoisoleucine (hil) and phenylalanine (phe), as well as the non-proteinogenic dehydroalanine (B155165) (dha) and N-methyl methoxinine (nmm), alongside a succinate (B1194679) unit. iupac.orgresearchgate.net Specific HMBC (Heteronuclear Multiple Bond Correlation) experiments were instrumental, revealing correlations such as those from an NH proton singlet at δ10.11 and a terminal methylene (B1212753) proton at 4.71 (H24a, s) to a quaternary carbon, aiding in the assignment of complex substructures. iupac.orgresearchgate.net

Table 1: Representative NMR Data for this compound (Partial) researchgate.net

Atom/ResidueδC (ppm)δH (ppm) (Multiplicity, J Hz)Notes
C-52174.94(s)
C-5349.815.62 (ddd, 3.35, 10.05, 10.89)
C-5442.291.97, 1.87 (m)
C-59171.49(s)
C-6048.605.40 (q, 6.7, 10.47)
C-62173.28(s)
N12-8.40 (d, 10.43)NH proton
N13-6.43 (d, 7.78)NH proton
N14-6.54 (d, 8.22)NH proton

Mass Spectrometry (MS) Applications

Mass spectrometry provided critical data for establishing the molecular formula and identifying the constituent amino acids of this compound. High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) determined the molecular formula to be C77H114N14O21S, with a protonated molecular ion (MH+) at 1603.8117 (Δ 3.6 mmu). iupac.orgresearchgate.net Further insights were gained through hydrolysis of this compound with 6N HCl, followed by electrospray mass spectrometry (ESMS) of the resulting crude hydrolysate. This analysis revealed ions consistent with the presence of several amino acids, including alanine (B10760859) (ala), serine (ser), proline (pro), valine (val), threonine (thr), isoleucine (ile), homoisoleucine (hil), phenylalanine (phe), and lanthionine (B1674491) (lan). iupac.orgresearchgate.net Additionally, partial linearization of this compound using ammonia (B1221849) and subsequent low-resolution ESMS confirmed a molecular weight of 1620.8 (calculated for C77H118N15O21S as 1620.8269), with this partially linearized molecule subsequently undergoing tandem mass spectrometry for sequential analysis. iupac.org

Classification as a Bicyclic Peptide

This compound is unequivocally classified as a bicyclic peptide, a structural designation that highlights its unique macrocyclic architecture. nih.govnih.govmdpi.comresearchgate.netmarquette.edu It is composed of 13 amino acid residues arranged in a complex system of two interconnected macrocyclic rings. nih.govnih.govmdpi.comresearchgate.net This bicyclic nature imparts significant conformational rigidity, which is known to enhance target binding affinity and specificity in peptide molecules. worktribe.com The presence of such a constrained structure is a defining characteristic that differentiates it from linear or monocyclic peptides. marquette.edu

Characterization of Non-Proteinogenic Amino Acid Residues

A notable feature of this compound's structure is the incorporation of several non-proteinogenic amino acid residues, which are amino acids not typically incorporated into proteins during ribosomal translation. researchgate.netwikipedia.org Beyond the standard amino acids identified through hydrolysis (alanine, serine, proline, valine, threonine, isoleucine, homoisoleucine, phenylalanine), NMR analysis specifically highlighted the presence of dehydroalanine (Dha) and N-methyl methoxinine (nmm), along with a succinate unit. iupac.orgresearchgate.net It was also noted that the lanthionine component was racemic, and N-methyl methoxinine did not survive the hydrolysis process. researchgate.net

Identification of Lanthionine Bridges

A key non-proteinogenic feature of this compound is the presence of a monosulfur bridge amino acid, lanthionine. iupac.orgresearchgate.netresearchgate.netiupac.orgcore.ac.uk Lanthionine is a non-proteinogenic amino acid characterized by a thioether linkage, typically formed through the reaction of a cysteine residue with a dehydrated serine residue. wikipedia.orgrsc.org These unique monosulfur bridges are known to constrain peptide conformations and are characteristic components of a class of gene-encoded peptide antibiotics known as lantibiotics. wikipedia.org

Presence and Significance of Dehydroamino Acid (Dha) Residues

The structural elucidation of this compound confirmed the presence of dehydroalanine (Dha) residues through NMR data. iupac.orgresearchgate.net Dehydroalanine is an α,β-dehydroamino acid (α-dhAA), distinguished by an α,β-unsaturation (a double bond between the alpha and beta carbons) and lacking geometrical isomers. rsc.orgnih.gov Alpha,beta-dehydroamino acids (dhAAs) are a class of unsaturated non-proteinogenic amino acids frequently found in naturally occurring peptidyl metabolites, particularly those derived from bacteria, fungi, higher plants, and marine invertebrates. rsc.orgnih.govresearchgate.netresearchgate.net The α,β-unsaturation in dhAAs significantly influences the properties of these molecules, contributing to their chemical reactivity and conformational characteristics, and offering synthetic flexibility through reactions such as Michael additions. rsc.orgnih.gov

Table 2: Key Non-Proteinogenic Amino Acid Residues in this compound

Non-Proteinogenic Amino AcidCharacteristic FeatureMethod of Identification
LanthionineMonosulfur bridgeHydrolysis & MS, General structural analysis iupac.orgresearchgate.net
Dehydroalanine (Dha)α,β-unsaturationNMR Spectroscopy iupac.orgresearchgate.net
N-methyl methoxinine (nmm)N-methylationNMR Spectroscopy iupac.orgresearchgate.net

Biosynthetic Pathways and Genetic Basis of Vitilevuamide Production

Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) Framework

Vitilevuamide is recognized as a lanthionine-carrying compound that structurally resembles RiPPs, a class of natural products synthesized from a ribosomally encoded precursor peptide. nih.gov The general RiPP biosynthetic mechanism involves the initial ribosomal synthesis of a precursor peptide, which is subsequently transformed into a complex final product through extensive post-translational modifications (PTMs). mdpi.comnih.govnih.gov This precursor peptide typically comprises a core sequence, which matures into the active compound, and a leader or follower sequence that often contains specific enzyme recognition elements. nih.gov Although RiPPs originate from the 20 canonical proteinogenic amino acids, the vast array of PTMs significantly expands their structural and chemical diversity. mdpi.com

Exploration of Biosynthetic Gene Clusters (BGCs)

The biosynthesis of natural products like this compound is typically governed by specialized biosynthetic gene clusters (BGCs). These gene clusters are organized segments of DNA where the genes encoding the enzymes and other proteins involved in a specific biosynthetic pathway are co-located. This arrangement facilitates coordinated gene regulation and often reflects the evolutionary history of these pathways, including horizontal gene transfer events between microbial genomes. While the specific BGC for this compound has not been fully elucidated, the identification of BGCs is a critical step in understanding and manipulating natural product biosynthesis. For other lanthipeptides, a class of RiPPs that includes lanthionine-containing compounds, genome mining techniques are employed to locate BGCs by searching for characteristic genes such as lanM (encoding lanthipeptide synthetases), lanA (precursor peptide genes), and lanT (transporter genes). The presence of such BGCs within symbiotic bacteria strongly supports their role in the production of natural products found in marine invertebrates.

Enzymatic Machinery and Mechanisms in this compound Biosynthesis

The structural features of this compound, notably the presence of dehydroamino acid (Dha) residues and lanthionine (B1674491), point to specific enzymatic machinery involved in its formation. ekb.egmdpi.comnih.gov

Role of Lanthionine Synthetases

Lanthionine (Lan) and 3-methyllanthionine (MeLan) are characteristic thioether cross-links found in many RiPPs, particularly lantibiotics. Their formation is catalyzed by a family of enzymes known as lanthionine synthetases (e.g., LanB, LanC, LanM, LanL). These enzymes operate in a two-step process:

Dehydration: LanB or LanM enzymes initially dehydrate serine (Ser) and threonine (Thr) residues within the precursor peptide to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.

Thioether Formation: Subsequently, LanC or LanM enzymes catalyze an intramolecular Michael-type addition of the thiol group from a cysteine (Cys) residue onto the newly formed dehydroamino acid (Dha or Dhb), resulting in the formation of the lanthionine or 3-methyllanthionine cross-link. mdpi.com A notable example from marine environments is the lanthionine synthetase ProcM, which exhibits broad substrate specificity, enabling the installation of lanthionines on a diverse range of substrates. nih.gov

Enzymes Responsible for Dehydroamino Acid Formation

Dehydroamino acids (dhAAs), such as dehydroalanine (Dha) and dehydrobutyrine (Dhb), are common motifs in RiPPs and are integral to the formation of lanthionine and other cyclic structures. mdpi.com Dha, in particular, is generated as a post-translational modification from serine or cysteine residues through enzyme-mediated elimination of water or hydrogen sulfide, respectively. The enzymes responsible for the dehydration of Ser and Thr to produce Dha and Z-Dhb in lanthipeptides have been extensively studied, highlighting the precise enzymatic control over these critical modifications. mdpi.com The presence of Dha in this compound underscores the involvement of such dehydratase enzymes in its biosynthesis. ekb.egmdpi.com

Contribution of Symbiotic Microorganisms to Natural Product Biosynthesis

A significant body of evidence indicates that symbiotic bacteria play a crucial role in the biosynthesis of many bioactive natural products isolated from marine invertebrates, including ascidians like those from which this compound was discovered. nih.govnih.govuni-freiburg.desemanticscholar.org Approximately 80 of the currently known secondary metabolites from ascidians are produced by their associated symbiotic bacteria. nih.gov For instance, Prochloron species, which are widespread symbionts in the Didemnidae family (the ascidian family yielding this compound), are known to produce various cyanobactins, another class of RiPPs. nih.govnih.gov While the host taxonomy can be predictive of the chemistry observed, the actual compounds are frequently synthesized by the symbiotic microbial partners. nih.gov The discovery of bacterial BGCs through metagenomic sequencing further strengthens the evidence for the microbial origin of numerous antitumor compounds originally attributed to marine invertebrates.

The relationship between marine ascidian hosts and their microbial symbionts in the production of natural products can be summarized as follows:

Host Organism (Source of this compound)Symbiotic Microorganism (Proposed Producer)Evidence/Role
Didemnum cuculiferum ekb.egmdpi.comSymbiotic bacteria (unidentified species) nih.govuni-freiburg.deStrong indirect evidence; analogous to other RiPPs produced by symbionts. nih.gov
Polysyncranton lithostrotum ekb.egmdpi.comSymbiotic bacteria (unidentified species) nih.govuni-freiburg.deStrong indirect evidence; analogous to other RiPPs produced by symbionts. nih.gov
Other Didemnidae ascidians nih.govnih.govProchloron species (for cyanobactins) nih.govnih.govDirect evidence for RiPP production in other related compounds. nih.gov

Prospects for Combinatorial Biosynthesis and Bioengineering

The RiPP biosynthetic pathway offers considerable potential for combinatorial biosynthesis and bioengineering due to its inherent modularity and the diverse post-translational modifications involved. nih.govnih.gov A deeper understanding of the enzymatic machinery responsible for RiPP PTMs is crucial for advancing engineering efforts aimed at creating novel compounds. nih.gov

Key features of marine-derived RiPPs that facilitate combinatorial chemistry include:

Core peptide hypervariability: The ability of the core peptide sequence to tolerate variations. nih.gov

Broad-substrate pathways: Enzymes that can act on a range of different precursor peptides. nih.gov

Enzyme recognition sequences: Conserved sequences that guide PTM enzymes to their targets. nih.gov

Modularity of post-translational elements: The ability to swap or combine different PTM enzymes. nih.gov

Engineered PTM enzymes, particularly when fused to specific recognition sequences, can successfully modify non-native peptide sequences, opening avenues for generating diverse peptide libraries. nih.gov Lanthipeptide synthases, known for their broad substrate specificities, have been successfully employed to process non-endogenous substrates and create combinatorial peptide libraries. Bioengineering strategies, including the heterologous production of natural products in microbial hosts like Escherichia coli, offer promising solutions to overcome supply limitations often associated with low yields from natural sources, thereby accelerating drug discovery and development. nih.govsemanticscholar.org This approach enables the generation of novel structures through directed enzyme evolution and combinatorial biosynthesis.

Molecular Mechanism of Action of Vitilevuamide

Modulation of Cellular Microtubule Dynamics

Vitilevuamide's primary intracellular target is tubulin, the protein subunit that polymerizes to form microtubules. nih.govmdpi.com By interfering with the normal function of tubulin, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly, a process vital for cell division and integrity. nih.govmdpi.com

Research has demonstrated that this compound is a potent inhibitor of tubulin polymerization. nih.goviupac.orgresearchgate.net In in vitro assays using purified tubulin, this compound was found to inhibit polymerization with a half-maximal inhibitory concentration (IC50) of approximately 2 µM. nih.goviupac.orgresearchgate.netresearchgate.net Further studies have shown that a concentration of 5.6 µM this compound produces an effect equivalent to the maximal inhibitory effect of 62.5 µM colchicine (B1669291), a well-known tubulin polymerization inhibitor. nih.govresearchgate.net This direct inhibition of the formation of microtubules is a key aspect of its cytotoxic mechanism. nih.govmdpi.com

Inhibitory Activity of this compound on Tubulin Polymerization
CompoundParameterValueReference
This compoundIC₅₀ (in vitro)~2 µM nih.goviupac.orgresearchgate.net

The inhibition of tubulin polymerization by this compound directly impacts the delicate balance between microtubule assembly and disassembly. nih.govmdpi.com This disruption of microtubule dynamics leads to significant consequences for the cell cycle. nih.govmdpi.com Studies have shown that treatment with this compound causes cells to arrest in the G2/M phase of the cell cycle. nih.govmdpi.com Specifically, after 16 hours of exposure, approximately 78% of treated cells become tetraploid, indicating a failure to complete mitosis. nih.gov This mitotic arrest is a direct result of the inability to form a functional mitotic spindle, which is composed of microtubules. mdpi.com

Characterization of Tubulin Binding Sites

The interaction of this compound with tubulin has been characterized through various binding studies, which indicate that it acts at a unique site on the tubulin molecule. nih.govnih.govmdpi.com

This compound's binding site on tubulin is distinct from the well-characterized binding domains of other major classes of microtubule-targeting agents. nih.govpsu.edu Competitive binding assays have revealed that this compound does not bind to the colchicine site, the vinca (B1221190) alkaloid domain, or the peptide site occupied by compounds like dolastatin 10. nih.goviupac.orgresearchgate.netiupac.org Interestingly, while it does not compete for the colchicine binding site, this compound was found to stabilize the binding of colchicine to tubulin, an effect also observed with vinblastine (B1199706). nih.govnih.govresearchgate.net At low concentrations, this compound has no effect on the binding of dolastatin 10, although some inhibition is observed at higher concentrations. nih.govresearchgate.netmdpi.com These findings strongly suggest that this compound interacts with tubulin at a novel site. nih.govnih.govmdpi.com

The interaction between this compound and the vinca alkaloid binding site has been further elucidated through kinetic studies with vinblastine. nih.gov These studies have consistently shown that this compound inhibits the binding of vinblastine to tubulin in a non-competitive manner. nih.goviupac.orgresearchgate.netresearchgate.netmdpi.comnih.gov This non-competitive inhibition provides further evidence that this compound does not directly bind to the vinca alkaloid site but rather interacts with a different, allosteric site on the tubulin molecule. iupac.orgresearchgate.netiupac.org

The binding of guanine (B1146940) triphosphate (GTP) to β-tubulin is essential for promoting tubulin polymerization. The effect of this compound on this process has been investigated to further understand its mechanism. Research indicates that this compound has a weak effect on the binding of GTP to tubulin. nih.govmdpi.comresearchgate.netmdpi.comacs.org This suggests that this compound's primary mechanism of inhibiting tubulin polymerization is not through direct interference with GTP binding, but rather through its interaction at a distinct site that modulates the conformational state of tubulin. nih.govnih.govmdpi.commdpi.com

Summary of this compound's Interaction with Tubulin Ligand Binding Sites
LigandInteraction with this compoundKinetic ProfileReference
ColchicineStabilizes colchicine binding; no direct competitionN/A nih.govnih.gov
VinblastineInhibits vinblastine bindingNon-competitive nih.goviupac.orgmdpi.com
Dolastatin 10Unaffected at low concentrations; inhibited at higher concentrationsN/A nih.govmdpi.com
Guanine Triphosphate (GTP)Weakly affectedN/A nih.govmdpi.commdpi.com

Induction of Cell Cycle Arrest

A key aspect of this compound's biological activity is its ability to halt the proliferation of cancer cells by inducing cell cycle arrest. mdpi.com This process is a critical regulatory mechanism that prevents damaged or abnormal cells from dividing.

G2/M Phase Blockade

Research has consistently shown that this compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govmdpi.com In one study, after 16 hours of exposure to this compound, 78% of the treated cells were found to be in a tetraploid state, indicative of a G2/M arrest. nih.gov This blockade prevents the cells from entering mitosis, the process of nuclear division, thereby inhibiting their ability to multiply.

Cellular Pathways Underlying Cell Cycle Perturbation

The primary mechanism by which this compound induces this G2/M phase arrest is through its potent inhibition of tubulin polymerization. nih.goviupac.org Tubulin is a crucial protein that assembles into microtubules, which form the mitotic spindle essential for chromosome segregation during mitosis. By disrupting the formation of these microtubules, this compound effectively dismantles the machinery required for cell division, leading to the observed cell cycle arrest. nih.govmdpi.comiupac.org

Further investigations have revealed that this compound interacts with tubulin at a site distinct from other well-known tubulin-binding agents like colchicine, the vinca alkaloids, and dolastatin 10. nih.goviupac.org While it inhibits the binding of vinblastine to tubulin in a non-competitive manner, it stabilizes the binding of colchicine. nih.govmdpi.com Its effect on dolastatin 10 binding is concentration-dependent, and it only weakly affects GTP binding. nih.govmdpi.com These findings suggest a unique binding site and mechanism of action for this compound in its perturbation of tubulin dynamics. nih.govmdpi.com

Mechanisms of Cytotoxicity in Research Models

The cytotoxic effects of this compound have been observed in a variety of human tumor cell lines, with LC50 values (the concentration required to kill 50% of cells) ranging from 6 to 311 nM. nih.gov This potent cytotoxicity is a direct consequence of the cellular processes it disrupts.

Research on Programmed Cell Death (Apoptosis) Induction

While the primary mechanism of this compound's action is the disruption of microtubule dynamics leading to mitotic arrest, this ultimately triggers programmed cell death, or apoptosis. mdpi.com The sustained G2/M arrest caused by the compound is a potent signal for the cell to initiate the apoptotic cascade. Research has indicated that the induction of cell death by this compound may involve a caspase-3-dependent pathway. nih.gov Caspase-3 is a key executioner caspase in the apoptotic process, responsible for the cleavage of various cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.

Investigation of Necrotic Cell Processes

While apoptosis is the primary mode of cell death induced by many anticancer agents that target the cell cycle, it is plausible that at higher concentrations or in certain cell types, this compound could also lead to necrotic cell death. Necrosis is a form of cell death characterized by cell swelling and lysis, which can trigger an inflammatory response. However, current research has predominantly focused on the apoptotic pathways initiated by this compound's disruption of microtubule function. Further investigation is needed to fully elucidate the potential for necrotic cell death induction.

Preclinical Research and Pharmacological Investigation of Vitilevuamide and Its Analogs

In Vitro Cytotoxicity Profiling in Cancer Cell Line Panels

Vitilevuamide has demonstrated potent cytotoxic activity against a variety of human tumor cell lines. nih.gov Laboratory studies have shown that the compound is effective at nanomolar concentrations, indicating a high degree of potency. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values, which measure the concentration of a substance needed to inhibit or kill 50% of cells, respectively, have been determined across different cancer cell panels.

Research indicates that this compound's cytotoxicity spans several human tumor cell lines with LC50 values recorded in the range of 6 to 311 nM. nih.gov Similarly, other studies confirmed IC50 values within the same range of 6–311 nM, highlighting its broad-spectrum antiproliferative effects against various cancer types. mdpi.commdpi.com This activity is often associated with the compound's ability to induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. nih.govmdpi.compsu.edu

In Vitro Cytotoxicity of this compound

ParameterConcentration RangeReference
LC50 (Lethal Concentration, 50%)6 - 311 nM nih.gov
IC50 (Half-maximal Inhibitory Concentration)6 - 311 nM mdpi.commdpi.com

While this compound exhibits broad cytotoxicity against cancer cell lines, analysis in a 25-cell line panel revealed only a weak correlation with the activity of several taxol analogs, suggesting a distinct mechanism of action. nih.gov The primary mechanism identified is the inhibition of tubulin polymerization, a process essential for cell division. nih.govpsu.eduiupac.org this compound was found to inhibit the polymerization of purified tubulin with an IC50 value of approximately 2 µM. nih.gov This disruption of the cellular microtubule network leads to cell cycle arrest and ultimately cell death. psu.edu Further studies have suggested that this compound interacts with tubulin at a unique site, distinct from known binding sites for agents like colchicine (B1669291), vinblastine (B1199706), and dolastatin 10. nih.govnih.gov

In Vivo Efficacy Studies in Animal Models of Disease

The anticancer potential of this compound observed in cell cultures has been further evaluated in animal models. Specifically, its efficacy has been demonstrated in murine models of P388 lymphocytic leukemia. nih.govmdpi.commdpi.com These studies are crucial for assessing a compound's therapeutic potential in a living organism. taconic.com In these preclinical models, this compound was shown to be active against the leukemia cells, indicating its bioavailability and effectiveness in a complex biological system. nih.govnih.gov

A significant outcome of the in vivo studies in murine leukemia models was the observed extension of lifespan in treated animals. nih.govmdpi.com In mice implanted with P388 lymphocytic leukemia, the administration of this compound resulted in a 70% increase in lifespan at a dose of 30 µg/kg. nih.govmdpi.com This substantial increase in survival is a strong indicator of the compound's potent anti-leukemic activity in vivo and underscores its potential as a lead compound for further drug development. nih.gov

In Vivo Efficacy of this compound in P388 Murine Leukemia Model

Animal ModelFindingReference
P388 Lymphocytic Leukemia (Mice)70% increase in lifespan nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov For this compound, its unique and complex structure presents both opportunities and challenges for such investigations. It is a bicyclic 13-amino acid peptide that contains a lanthionine (B1674491) monosulfur bridge, which creates a constrained conformation. nih.goviupac.org

Elucidation of Key Structural Elements for Potency

The potent biological activity of this compound is intrinsically linked to its complex and rigid three-dimensional structure. Several key elements are considered crucial for its ability to interact with its biological target, tubulin. This compound is a 13-amino acid bicyclic peptide. nih.gov This bicyclic nature results from two distinct intramolecular linkages: a lanthionine monosulfur bridge and an ester bond. researchgate.netiupac.org

The lanthionine bridge, a thioether linkage, creates a constrained cyclic core within the peptide. researchgate.net Such bridges are known to be vital for the stability and specific conformations of bioactive peptides, including lantibiotics. ontosight.ai This structural rigidity is believed to reduce the entropic cost of binding to its target, thereby enhancing affinity and potency. nih.gov

Furthermore, this compound contains a dehydroalanine (B155165) (Dha) residue. researchgate.netnih.gov Dehydroamino acids are unsaturated and introduce unique conformational constraints and electrophilic properties to a peptide. nih.govnih.gov The α,β-double bond of Dha can act as a Michael acceptor, potentially forming covalent bonds or specific hydrogen bonds within the binding pocket, although its precise role in this compound's interaction with tubulin remains to be fully elucidated. nih.gov The combination of these features—the bicyclic framework and the presence of unusual amino acids—defines the pharmacophore responsible for this compound's potent cytotoxicity.

Table 1: Key Structural Features of this compound and Their Postulated Role in Bioactivity

Structural ElementDescriptionPresumed Function for Potency
Bicyclic Core Formed by a lanthionine bridge and an ester linkage.Imparts significant conformational rigidity, which is critical for high-affinity binding to the target protein (tubulin).
Lanthionine Bridge A monosulfur thioether bond between amino acid residues. researchgate.netStabilizes the peptide's three-dimensional structure, locking it into a bioactive conformation. ontosight.ai
Dehydroalanine (Dha) Residue An α,β-unsaturated amino acid. researchgate.netnih.govIntroduces planarity and electrophilicity, potentially involved in specific binding interactions or reactivity at the target site. nih.gov
13-Amino Acid Peptide The specific sequence of amino acids making up the macrocycle.The sequence dictates the precise folding and surface characteristics necessary for molecular recognition by tubulin.

Impact of Specific Amino Acid Modifications

While comprehensive structure-activity relationship (SAR) studies involving the systematic synthesis and evaluation of this compound analogs are not extensively available in the public domain, the impact of modifying key amino acids can be inferred from its known structural features.

Alterations to the amino acids that form the crucial lanthionine bridge would be expected to have a profound negative impact on activity. Cleavage or modification of this thioether bond would disrupt the primary macrocyclic structure, leading to a more flexible, and likely inactive, linear or monocyclic peptide. researchgate.net The constrained conformation is essential for fitting into the specific binding site on tubulin.

Similarly, modifications to the residues involved in the second cyclizing ester linkage would also lead to a loss of the bicyclic architecture, likely resulting in a significant decrease or complete loss of cytotoxic potency. The disruption of this rigid structure would fundamentally alter the compound's shape and its ability to interact effectively with tubulin.

The dehydroalanine residue represents another critical point for modification. nih.govrsc.org Given its electrophilic nature, replacing Dha with a standard saturated amino acid like alanine (B10760859) would likely diminish potency by removing a key interaction point within the tubulin binding site. nih.gov Conversely, the reactivity of the Dha residue offers a potential site for synthetic modification to create analogs, although such studies on this compound have not been widely reported. rsc.org Any amino acid substitution can alter a peptide's structure and function, and for a highly constrained molecule like this compound, most changes to the core scaffold are predicted to be detrimental to its potent bioactivity. core.ac.uk

Evaluation as a Lead Compound in Drug Discovery Pipelines

This compound is considered a significant lead compound in anticancer drug discovery due to its high potency and unique mechanism of action. nih.govmdpi.com It demonstrates potent cytotoxicity across several human tumor cell lines, with IC50 values often in the low nanomolar range. nih.govmdpi.com For example, it has reported IC50 values of 6.24 nM against HCT116 colon cancer cells and 120 nM against A549 lung cancer cells. mdpi.com

Beyond its in vitro activity, this compound has shown efficacy in vivo. In a P388 lymphocytic leukemia mouse model, it increased the lifespan of the leukemic mice by 70% at a dose of 30 µg/kg, highlighting its potential for translation into more advanced preclinical models. nih.gov Its status as a promising candidate is underscored by its inclusion in multiple reviews of marine natural products in preclinical development for cancer therapy. nih.gov

The distinct binding site of this compound on tubulin makes it particularly attractive. nih.gov Many established anticancer drugs that target tubulin face challenges with acquired drug resistance, often through mutations in the tubulin protein or overexpression of efflux pumps. A compound with a novel mechanism of action, like this compound, has the potential to circumvent these resistance mechanisms. Its potent activity and unique pharmacological profile establish this compound as a valuable scaffold for the development of a new generation of microtubule-targeting anticancer agents.

Table 3: Reported Cytotoxic Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value
HCT116Colon Carcinoma6.24 nM mdpi.com
A549Lung Carcinoma0.12 µM mdpi.com
SKMEL-5Melanoma0.31 µM mdpi.com
A498Kidney Carcinoma3.12 µM mdpi.com

Synthetic Methodologies for Vitilevuamide and Analog Generation

Total Synthesis Approaches for Bicyclic Peptides

The total synthesis of complex bicyclic peptides like vitilevuamide requires a carefully orchestrated strategy to assemble the linear precursor and subsequently form the two macrocyclic rings. While a complete total synthesis of this compound has not been detailed in peer-reviewed literature, the synthesis of other marine-derived cyclic depsipeptides, such as viequeamide A and lagunamide D, provides a roadmap for potential approaches. nih.govmdpi.com These syntheses typically involve a convergent strategy where peptide fragments are prepared and then coupled, followed by sequential macrocyclization events. The primary methodologies for constructing the linear peptide backbone are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), each offering distinct advantages and disadvantages.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry and the most likely approach for preparing the linear precursor of this compound. mdpi.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. mdpi.com The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration of the solid support. semanticscholar.org

For a molecule as complex as this compound, a well-defined SPPS strategy would be critical. This would involve:

Choice of Resin: A cleavable linker, such as the 2-chlorotrityl chloride (2-CTC) resin, would be suitable to release the protected linear peptide under mild acidic conditions, preserving the integrity of acid-sensitive side chains and the depsipeptide ester bond.

Protecting Group Strategy: An Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection scheme is the standard for modern SPPS. This involves using the base-labile Fmoc group for Nα-protection and acid-labile groups (like tBu, Boc, and Trt) for amino acid side chains.

Coupling Reagents: High-efficiency coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) would be necessary to facilitate amide bond formation, especially at sterically hindered junctions, which are common in peptides containing N-methylated and other non-proteinogenic residues.

SPPS is also highly amenable to the synthesis of peptide libraries for SAR studies, as demonstrated in the generation of analogs for the cyclic hexapeptide wollamide B. nih.gov By systematically substituting amino acid residues at various positions, this technique allows for the rapid generation of numerous analogs for biological screening.

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, offers advantages for large-scale production and for segments of a synthesis where purification of intermediates is necessary. mdpi.com Unlike SPPS, all reactions in LPPS occur in a homogenous solution. While this necessitates purification after each step (e.g., by chromatography or crystallization), it allows for easier characterization of intermediates and can sometimes be more effective for difficult couplings or for incorporating complex, non-standard building blocks. researchgate.net

A hybrid approach, combining both SPPS and LPPS, is often employed for complex natural products. For this compound, key peptide fragments could be synthesized on solid phase, cleaved from the resin, and then coupled together in solution. This fragment condensation strategy can be more efficient than a linear, stepwise synthesis for a long peptide chain. Recent advancements in LPPS include the use of solubility tags to facilitate purification, combining the benefits of solution-phase reactions with simplified workup procedures. mdpi.com

Chemoenzymatic Synthesis Utilizing Biosynthetic Principles

The biosynthesis of lanthionine-containing peptides, known as lanthipeptides, provides a powerful blueprint for chemoenzymatic synthesis strategies. nih.gov this compound contains a lanthionine (B1674491) bridge, a thioether crosslink formed between two alanine (B10760859) residues (derived from serine and cysteine). researchgate.netiupac.org In nature, this modification is installed by a suite of post-translational modification enzymes. nih.gov

A chemoenzymatic approach to this compound would leverage these highly specific enzymes to perform challenging chemical transformations. The general biosynthetic pathway for lanthipeptides involves two key enzymatic steps: nih.gov

Dehydration: A dehydratase enzyme (LanB family) converts specific serine and/or threonine residues in a precursor peptide into dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.

Cyclization: A cyclase enzyme (LanC family) catalyzes a stereospecific Michael-type addition of cysteine thiol groups onto the dehydroamino acids to form the characteristic (methyl)lanthionine thioether bridges. researchgate.net

This biosynthetic machinery can be harnessed in a synthetic context. A linear precursor peptide, synthesized chemically via SPPS, could be designed as a substrate for these enzymes. The peptide would be subjected to the dehydratase and cyclase in vitro to install the lanthionine bridge with high regio- and stereoselectivity, a transformation that is difficult to achieve using purely chemical methods. nih.govresearchgate.net Thioesterase (TE) domains, which often catalyze the final macrocyclization step in nonribosomal peptide synthesis, could also be employed to close the macrolactam or macrolactone rings in a chemoenzymatic fashion. nih.gov

Strategies for the Incorporation of Unusual and Non-Proteinogenic Amino Acids

This compound's structure is rich in non-proteinogenic amino acids, including L-homoisoleucine (Hil), N-methyl methoxinine (Nmm), and the lanthionine (Lan) residue. researchgate.net The synthesis and incorporation of these building blocks are critical steps in any total synthesis effort.

Lanthionine (Lan): The lanthionine bridge can be incorporated in two main ways. As discussed above, it can be formed chemoenzymatically. Alternatively, a pre-formed, orthogonally protected lanthionine diamino acid can be synthesized and incorporated directly into the peptide chain during SPPS. diva-portal.org This latter approach provides greater control from a purely chemical standpoint but requires the challenging synthesis of the lanthionine monomer itself. diva-portal.orgucl.ac.uk

N-Methylated Amino Acids: this compound contains N-methyl methoxinine. N-methylated amino acids are known to increase metabolic stability and influence peptide conformation. Their incorporation in SPPS can be challenging due to steric hindrance at the secondary amine. Strategies to overcome this include using specialized coupling conditions (e.g., HATU/DIPEA at lower temperatures for extended times) or by synthesizing dipeptide building blocks containing the N-methylated residue. The synthesis of Fmoc-protected N-methylated amino acids is well-established, often involving methylation of the corresponding tosyl- or nosyl-protected amino acid followed by manipulation of the protecting groups. A viable synthesis for N-methyl Cysteine has been developed via an oxazolidinone precursor, a method potentially adaptable for other N-methylated residues. nih.gov

Homoisoleucine (Hil): This amino acid is an analog of isoleucine with an additional methylene (B1212753) group in its side chain. It can be synthesized via various asymmetric synthesis routes and incorporated into the peptide backbone using standard SPPS protocols once the Fmoc-protected version is obtained.

Non-Proteinogenic ResidueKey Synthetic ChallengePotential Incorporation Strategy
Lanthionine (Lan)Formation of thioether bridge1. Chemoenzymatic cyclization (LanB/LanC enzymes)2. Incorporation of a pre-formed, orthogonally protected Lan monomer during SPPS
N-methyl methoxinine (Nmm)Steric hindrance during coupling1. Use of specialized, highly efficient coupling reagents (e.g., HATU)2. Incorporation as a dipeptide unit
Homoisoleucine (Hil)Asymmetric synthesis of the monomerIncorporation of the Fmoc-protected amino acid via standard SPPS protocols

Creation of Combinatorial Libraries for SAR and Drug Discovery

The creation of combinatorial libraries of this compound analogs is essential for understanding its structure-activity relationship (SAR) and for optimizing its biological properties. nih.gov SPPS is the ideal platform for generating such libraries. nih.gov By systematically replacing each amino acid in the this compound sequence with other natural or non-natural amino acids, researchers can probe the importance of each residue for tubulin binding and cytotoxicity.

Key questions that a combinatorial library could address include:

The importance of the N-methylated residue for activity and conformation.

The optimal ring size for the depsipeptide macrocycle.

The tolerance for substitution at various positions on the peptide backbone.

The role of specific side chains in target engagement.

The process involves split-and-pool synthesis or parallel synthesis on multiple resin portions to generate a large number of distinct peptide analogs. nih.gov Each analog is then cleaved, purified, and subjected to biological assays. The resulting data are used to build SAR models, which can guide the design of second-generation analogs with improved potency, selectivity, or pharmacokinetic properties. mdpi.comrsc.org While a specific library for this compound has not been reported, the principles of combinatorial chemistry and SAR analysis are directly applicable and represent a logical next step in its development as a potential anticancer agent. nih.govscience.gov

Analytical and Methodological Advancements in Vitilevuamide Research

High-Throughput Screening (HTS) Platforms for Bioactivity

High-Throughput Screening (HTS) platforms are instrumental in the rapid identification of bioactive compounds from large chemical libraries, including natural product extracts. plos.orgmdpi.comeurogentec.com These platforms enable the efficient assessment of a compound's effect on biological targets. Vitilevuamide was notably identified as strongly positive in cell-based screens designed to detect inhibitors of tubulin polymerization. mdpi.comcapes.gov.brnih.gov The application of HTS allowed for the initial recognition of this compound's potent biological activity, paving the way for more detailed mechanistic studies.

Cell-Based Assays for Tubulin Polymerization Inhibition

Cell-based assays have been crucial in characterizing this compound's impact on tubulin polymerization. These assays confirmed its ability to inhibit the polymerization of tubulin dimers into microtubules. capes.gov.briupac.orgiupac.orgresearchgate.net Specifically, this compound was found to inhibit the polymerization of purified tubulin in vitro with an IC50 value of approximately 2 µM. capes.gov.brtandfonline.com

Further studies using cell-based assays revealed that this compound exhibits non-competitive inhibition of vinblastine (B1199706) binding to tubulin. mdpi.comcapes.gov.briupac.orgiupac.org Additionally, it was observed to stabilize colchicine (B1669291) binding to tubulin, a characteristic also seen with vinblastine. mdpi.comcapes.gov.br These findings suggest that this compound interacts with tubulin at a unique binding site, distinct from those of established tubulin-targeting agents like colchicine, vinblastine, and dolastatin 10. mdpi.comcapes.gov.briupac.org The compound also weakly affects GTP binding. mdpi.comcapes.gov.br Consistent with its tubulin-inhibiting activity, cell cycle analysis demonstrated that this compound arrests cells in the G2/M phase, indicating its role in disrupting cell mitosis. capes.gov.brresearchgate.netmdpi.com

Quantitative Cytotoxicity and Cell Viability Assays

Quantitative cytotoxicity and cell viability assays are fundamental tools for assessing the degree to which a compound induces cell damage or death and for determining the number of live, healthy cells in a sample. abcam.comnih.govvirologyresearchservices.comthermofisher.com These assays are essential for drug screening and toxicological assessments.

This compound has demonstrated potent cytotoxicity across a panel of human tumor cell lines. Its LC50 values ranged from 6 to 311 nM in various human tumor cell lines. capes.gov.brnih.govnih.gov More specifically, it exhibited an IC50 value of 6.24 nM against HCT116 human colon carcinoma cells. mdpi.com While showing potent activity against HCT116, this compound displayed less potent anti-proliferative effects in other cell lines, with IC50 values of 0.12 µM in A549 (human lung carcinoma), 0.31 µM in SKMEL-5 (human melanoma), and 3.12 µM in A498 (human kidney carcinoma) cells. mdpi.com Beyond in vitro studies, this compound also showed in vivo activity against P388 lymphocytic leukemia, increasing the lifespan of leukemic mice by 70% at a dose of 30 µg/kg. mdpi.comcapes.gov.br

The following table summarizes some of the cytotoxicity data for this compound:

Cell LineIC50/LC50 ValueReference
HCT116 (human colon carcinoma)6.24 nM mdpi.com
A549 (human lung carcinoma)0.12 µM mdpi.com
SKMEL-5 (human melanoma)0.31 µM mdpi.com
A498 (human kidney carcinoma)3.12 µM mdpi.com
Various human tumor cell lines6 - 311 nM (LC50 range) capes.gov.brnih.govnih.gov
Purified tubulin polymerization~2 µM (IC50) capes.gov.brtandfonline.com
Cell-based screen (tubulin polymerization)5.6 µM nih.gov

Omics Approaches in Natural Product Discovery and Characterization

Omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, have revolutionized natural product discovery by providing holistic insights into biological systems. mdpi.comuic.eduresearchgate.netnih.gov These integrated methodologies facilitate the identification of novel compounds, the elucidation of biosynthetic pathways, and the understanding of their mechanisms of action. In the context of this compound, omics approaches have played a role in its rediscovery and the identification of potential analogs. oregonstate.edu

LC-MS2-Based Molecular Networking for Analogs

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS2) coupled with molecular networking has emerged as a powerful tool for the discovery and characterization of natural products, particularly for identifying known compounds (dereplication) and novel analogs within complex mixtures. oregonstate.edunih.govescholarship.orgwur.nlbiorxiv.org Molecular networking generates visual maps where structurally similar compounds are clustered together based on their MS2 fragmentation patterns, allowing for the rapid identification of molecular families. nih.govescholarship.org

This technique was instrumental in the rediscovery of this compound from a collection of South African tunicates. oregonstate.edu Molecular networks constructed from LC-MS2 data of these samples aided in the identification of putative known compounds or substructure motifs. oregonstate.edu This approach not only confirmed the presence of this compound but also guided the prioritization of samples for further investigation and potential discovery of new analogs. oregonstate.edu

Bioinformatic Tools for Pathway Analysis

Bioinformatic tools are increasingly indispensable in natural product research, offering computational methods to manage, curate, and interpret complex biological data. nih.govmdpi.comresearchgate.net While direct detailed pathway analysis specifically for this compound using bioinformatics is not extensively detailed in the provided search results, these tools are generally applied to dissect biosynthetic pathways, predict bioactivity, and understand molecular interactions for natural products. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.netpolyu.edu.hk For instance, bioinformatics can assist in analyzing gene clusters associated with natural product biosynthesis, thereby providing insights into how compounds like this compound are produced by marine organisms. researchgate.netpolyu.edu.hk This computational approach complements experimental data by offering a predictive framework for understanding the biological roles and potential therapeutic applications of natural products.

Advanced Microscopy for Cellular Morphological Changes

Advanced microscopy techniques are vital for visualizing and quantifying cellular morphological changes induced by bioactive compounds. These methods provide critical insights into the cellular mechanisms of action. researchgate.netnih.gov In the case of this compound, its known mechanism of action—inhibition of tubulin polymerization and subsequent cell cycle arrest at the G2/M phase—implies significant alterations in cellular morphology. capes.gov.brresearchgate.netmdpi.com

Compounds that interfere with microtubule dynamics, such as tubulin poisons, are known to induce distinct morphological phenotypes observable through advanced microscopy. nih.gov While specific detailed microscopy data for this compound itself were not extensively provided, the G2/M phase arrest caused by this compound would involve observable changes such as mitotic spindle abnormalities, altered cell shape, and nuclear condensation, which are typically assessed using techniques like fluorescence microscopy or high-content imaging. These microscopic observations complement biochemical assays by providing visual evidence of the cellular impact of compounds like this compound.

Future Directions and Emerging Research Avenues for Vitilevuamide

Full Elucidation of Intricate Biosynthetic Pathways

The precise biosynthetic pathway of vitilevuamide remains an area of active investigation. As a bicyclic peptide containing a monosulfur bridge amino acid (lanthionine) and dehydroamino acid residues, its formation is complex and likely involves non-ribosomal peptide synthetases (NRPSs) mdpi.comfrontiersin.orgrsc.org. Marine ascidians are known to host diverse symbiotic microbes that are often the true producers of complex secondary metabolites, including peptides mdpi.comulb.ac.be.

Future research should focus on:

Identifying the producing organism: Determining whether this compound is produced by the ascidian host itself or by its associated symbiotic microorganisms (e.g., bacteria or cyanobacteria) is crucial. This involves metagenomic and metatranscriptomic studies of the ascidian holobiont to identify the genes encoding the NRPS machinery responsible for this compound biosynthesis mdpi.comfrontiersin.orgulb.ac.be.

Mapping enzymatic steps: A detailed understanding of the enzymatic cascade, including the specific NRPS modules, tailoring enzymes (e.g., dehydratases, cyclases, lanthionine (B1674491) synthetases), and post-translational modifications that lead to the unique bicyclic structure, is essential frontiersin.orgrsc.org. This knowledge can facilitate synthetic biology approaches for heterologous production.

Precursor identification: Elucidating the specific amino acid precursors and any unusual building blocks incorporated into the peptide backbone will provide insights into pathway engineering for analog production frontiersin.org.

Discovery of Additional Bioactivities and Novel Molecular Targets

While this compound's primary mechanism involves tubulin polymerization inhibition and G2/M cell cycle arrest, its interaction with a unique binding site on tubulin suggests potential for distinct pharmacological profiles compared to other tubulin-targeting agents mdpi.comcapes.gov.broregonstate.edu. Further investigation into its bioactivity spectrum is warranted:

Expanded cancer cell line screening: Comprehensive screening across a broader panel of cancer cell lines, including those resistant to current tubulin inhibitors, could reveal new sensitivities and potential synergistic effects with other agents.

Identification of secondary targets: High-throughput screening and proteomic approaches (e.g., quantitative proteomics, chemical proteomics) could identify additional molecular targets or off-targets that contribute to its observed cytotoxicity or reveal novel therapeutic applications beyond oncology.

Mechanism of action refinement: Deeper mechanistic studies are needed to fully characterize its interaction with tubulin, including structural biology studies (e.g., cryo-EM, X-ray crystallography) of this compound-tubulin complexes to precisely map its unique binding site and conformational changes induced upon binding capes.gov.br.

Investigation of other diseases: Given the diverse bioactivities often found in marine natural products, exploring this compound for other therapeutic areas, such as antimicrobial, antiviral, or anti-inflammatory properties, could uncover new applications.

Rational Design and De Novo Synthesis of Next-Generation Analogs

The complex structure of this compound presents challenges for large-scale production and structural modification. Rational design and de novo synthesis are critical for developing next-generation analogs with improved potency, selectivity, metabolic stability, and reduced off-target effects.

Key areas include:

Structure-Activity Relationship (SAR) studies: Systematic chemical modifications of the this compound scaffold are needed to identify pharmacophores and optimize its anticancer activity. This involves altering specific amino acid residues, modifying the bicyclic ring system, or introducing non-proteinogenic amino acids rsc.orgmarquette.edu.

Total synthesis and semi-synthesis: Developing efficient total synthetic routes will provide access to this compound and its analogs for comprehensive SAR studies and preclinical evaluation mdpi.commarquette.edunih.gov. Semi-synthetic approaches, leveraging readily available precursors or enzymatic modifications, could offer more cost-effective production routes for specific derivatives.

Peptidomimetic design: Designing smaller, more stable, and orally bioavailable peptidomimetics that mimic the essential pharmacophoric elements of this compound could overcome the inherent limitations of peptide-based drugs, such as poor permeability and enzymatic degradation researchgate.netnih.gov.

Computational modeling: Utilizing computational chemistry and molecular docking studies to predict optimal modifications and binding interactions can guide synthetic efforts, accelerating the discovery of superior analogs.

Investigation of Ecological Roles and Evolutionary Pressures Driving Production

Understanding the ecological role of this compound in its natural marine environment can provide insights into its biological significance and potentially guide the discovery of new related compounds.

Research in this area should explore:

Chemical ecology studies: Investigating how Didemnum cuculiferum and Polysyncranton lithostrotum utilize this compound for defense against predators, competitors, or pathogens in their ecosystem mdpi.comulb.ac.be.

Evolutionary drivers: Examining the evolutionary pressures that led to the biosynthesis of such a complex and potent molecule in these marine organisms or their symbionts ulb.ac.be.

Environmental triggers: Identifying environmental factors (e.g., nutrient availability, presence of specific microbes, stress conditions) that influence the production levels of this compound in its natural habitat could inform future bioproduction strategies.

Sustainable Sourcing and Production Methodologies (e.g., Aquaculture, Fermentation)

The limited supply of marine natural products from their original sources poses a significant challenge for their preclinical and clinical development ulb.ac.be. Sustainable and scalable production methods are crucial for this compound.

Potential strategies include:

Aquaculture of host organisms: Developing controlled aquaculture systems for the ascidian species Didemnum cuculiferum and Polysyncranton lithostrotum could provide a more reliable and sustainable source of the compound ulb.ac.be.

Microbial fermentation: If the true producers are symbiotic microbes, isolating and culturing these microorganisms in bioreactors through fermentation could offer a scalable and cost-effective production method frontiersin.orgulb.ac.be. This may involve optimizing fermentation conditions, media, and genetic engineering of the microbial strains to enhance this compound yield.

Synthetic biology and heterologous expression: Engineering model organisms (e.g., E. coli, yeast, or other amenable microbial hosts) to express the entire biosynthetic gene cluster of this compound could enable large-scale, sustainable production independent of the natural source frontiersin.org.

Chemoenzymatic synthesis: Combining chemical synthesis with enzymatic steps, particularly for complex modifications, can offer efficient and environmentally friendly production routes google.com.

Exploration of Advanced Delivery Systems for Peptide-Based Therapeutics

As a peptide, this compound is susceptible to enzymatic degradation, has poor membrane permeability, and faces challenges in reaching specific target tissues in the body researchgate.netnih.gov. Developing advanced delivery systems is paramount for its clinical translation.

Areas of focus include:

Nanocarrier encapsulation: Encapsulating this compound in nanocarriers such as liposomes, polymeric nanoparticles, micelles, or dendrimers can enhance its stability, solubility, and bioavailability, while also enabling targeted delivery to tumor sites researchgate.netnih.gov.

Peptide-drug conjugates (PDCs): Conjugating this compound to targeting ligands (e.g., tumor-homing peptides, antibodies, or small molecules that bind to overexpressed receptors on cancer cells) can improve its specificity and reduce off-target toxicity nih.gov.

Prodrug strategies: Designing prodrug forms of this compound that are inactive until cleaved by specific enzymes or conditions prevalent in the tumor microenvironment can enhance its therapeutic index.

Advanced administration routes: Investigating alternative administration routes and formulations that bypass first-pass metabolism and improve systemic exposure, such as transdermal patches, inhalable formulations, or localized delivery systems, may be beneficial polyu.edu.hkdntb.gov.ua.

Q & A

Q. What standard methodologies are recommended for characterizing the structural purity of Vitilevuamide in academic research?

To ensure structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HR-MS), and high-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode-array detection . Reproducibility requires detailed experimental protocols for sample preparation, solvent systems, and calibration standards. For novel derivatives, X-ray crystallography or circular dichroism (CD) may be necessary to confirm stereochemistry .

Q. How should in vitro assays be designed to evaluate this compound’s bioactivity while minimizing false positives?

Use cell lines with validated sensitivity to marine-derived compounds (e.g., NCI-60 panels) and include positive/negative controls (e.g., doxorubicin for cytotoxicity). Dose-response curves (IC₅₀ calculations) and time-dependent assays are critical. Incorporate counter-screens (e.g., ATP quantification, caspase activation) to distinguish specific mechanisms from nonspecific cytotoxicity .

Advanced Research Questions

Q. What experimental strategies address contradictory data in this compound’s mechanism of action across studies?

Discrepancies may arise from differences in cell models, assay conditions, or compound stability. To resolve conflicts:

  • Perform comparative studies using identical cell lines and protocols.
  • Validate target engagement via orthogonal methods (e.g., siRNA knockdown, thermal shift assays).
  • Assess compound stability under experimental conditions (e.g., pH, temperature) using LC-MS .

Q. How can researchers optimize this compound’s synthetic yield while maintaining stereochemical fidelity?

Key considerations include:

  • Screening reaction conditions (solvents, catalysts, temperatures) via design-of-experiment (DoE) approaches.
  • Employing protecting groups for labile functional groups during total synthesis.
  • Validating purity at each step using chiral HPLC or NMR .

Q. What statistical frameworks are appropriate for analyzing dose-dependent synergy between this compound and standard chemotherapeutics?

Use combination index (CI) models (e.g., Chou-Talalay method) with software like CompuSyn. Validate synergy via isobolograms and mechanistic studies (e.g., Western blotting for pathway inhibition). Replicate experiments across ≥3 biological replicates to account for variability .

Q. How should researchers handle discrepancies between in vitro bioactivity and in vivo efficacy for this compound analogs?

Investigate pharmacokinetic factors (e.g., plasma protein binding, metabolic stability via liver microsomes) and bioavailability. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and effect. Modify formulations (e.g., liposomal encapsulation) to enhance tissue penetration .

Data Interpretation and Validation

Q. What criteria should guide the prioritization of this compound derivatives for preclinical development?

Rank candidates based on:

  • Potency (IC₅₀ ≤ 1 µM in primary assays).
  • Selectivity (≥10-fold difference between cancerous and non-cancerous cells).
  • ADMET properties (e.g., solubility ≥50 µg/mL, metabolic stability in microsomal assays) .

Q. How can researchers validate the specificity of this compound’s interaction with proposed molecular targets?

Combine CRISPR/Cas9-mediated gene knockout with rescue experiments (reintroducing wild-type/mutant targets). Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity. Cross-validate with transcriptomic/proteomic profiling .

Reproducibility and Ethical Considerations

Q. What steps ensure reproducibility in this compound’s isolation from natural sources?

Document geographic collection sites, extraction solvents, and chromatography parameters (e.g., column type, gradient profiles). Share raw spectral data and purity certificates in supplementary materials. Adhere to Nagoya Protocol guidelines for biodiversity access .

Q. How should researchers address batch-to-batch variability in this compound samples?

Implement quality control (QC) protocols:

  • Quantify major impurities via LC-MS.
  • Standardize storage conditions (e.g., -80°C under argon).
  • Use internal reference standards for bioactivity normalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.